molecular formula C19H15ClF3N3OS B2949394 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 932321-24-9

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2949394
CAS No.: 932321-24-9
M. Wt: 425.85
InChI Key: RNHGQVZRDJKUBJ-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a small-molecule acetamide derivative featuring:

  • A 1-methyl-1H-imidazole core substituted at the 5-position with a 4-chlorophenyl group.
  • A sulfanyl (-S-) bridge linking the imidazole to an acetamide moiety.
  • The acetamide nitrogen is further substituted with a 4-(trifluoromethyl)phenyl group.

This structure combines hydrophobic (chlorophenyl, trifluoromethyl) and hydrogen-bonding (acetamide) functionalities, which are critical for interactions with biological targets. The trifluoromethyl group enhances metabolic stability and binding affinity due to its electron-withdrawing properties .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3OS/c1-26-16(12-2-6-14(20)7-3-12)10-24-18(26)28-11-17(27)25-15-8-4-13(5-9-15)19(21,22)23/h2-10H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHGQVZRDJKUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below summarizes structural and functional differences between the target compound and its analogues:

Compound Name Imidazole Substituents Sulfanyl/Sulfinyl Group Acetamide Substituent Notable Properties/Effects
Target Compound 5-(4-chlorophenyl), 1-methyl Sulfanyl 4-(trifluoromethyl)phenyl Enhanced metabolic stability due to CF3; hydrophobic interactions
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate 4-(4-fluorophenyl), 1-methyl (R)-methylsulfinyl 4-(2-pyridyl) Sulfinyl group introduces chirality, affecting enantiomer activity and pharmacokinetics
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 5-(4-fluorophenyl), 1-(4-methoxyphenyl) Sulfanyl Thiazol-2-yl Methoxy group increases solubility; thiazole may enhance π-π stacking
2-{[5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide 5-(4-chlorophenyl), 1-methyl Sulfanyl 3,5-dichlorophenyl Dichloro substitution may improve target selectivity but reduce metabolic stability
2-(2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide 5-(hydroxymethyl), 2-[(4-chlorophenyl)methyl] Sulfanyl 4-fluorophenylmethyl Hydroxymethyl increases hydrophilicity; fluorophenyl enhances bioavailability

Pharmacological and Physicochemical Implications

a) Substituent Effects on the Imidazole Ring
  • Chlorophenyl vs.
  • Hydroxymethyl Substitution : The hydroxymethyl group in introduces polarity, which may enhance water solubility but reduce blood-brain barrier penetration.
b) Sulfanyl vs. Sulfinyl Groups
  • The sulfanyl group in the target compound is less oxidized than the sulfinyl group in . Sulfinyl derivatives exhibit chirality, leading to enantiomer-specific activity differences (e.g., binding affinity, metabolic clearance) .
c) Acetamide Substituent Variations
  • Trifluoromethylphenyl (Target) vs. Dichlorophenyl () : The CF3 group’s strong electron-withdrawing nature enhances metabolic stability and may increase affinity for hydrophobic binding pockets. Dichlorophenyl analogues, while more lipophilic, may face faster hepatic clearance.

Biological Activity

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes an imidazole ring, a sulfanyl group, and a trifluoromethyl-substituted phenyl moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C18H15ClF3N3OS
  • Molecular Weight : 397.84 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not explicitly listed in available data.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of imidazole have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group in the structure may enhance this activity by facilitating interactions with bacterial cell membranes.

Anticancer Activity

Research has demonstrated that imidazole-based compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds with similar substituents have been linked to the inhibition of cell proliferation in breast cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation. Studies on related compounds have shown that they can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes and tumorigenesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

Structural ComponentImpact on Activity
Chlorophenyl Group Enhances lipophilicity and potential interaction with cellular membranes.
Trifluoromethyl Group Increases metabolic stability and may improve binding affinity to target proteins.
Sulfanyl Group Potentially enhances antimicrobial properties through membrane disruption.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of imidazole derivatives against common pathogens. The compound showed promising results, particularly against E. coli, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating significant antibacterial activity compared to control compounds.

Study 2: Anticancer Activity

In vitro assays on breast cancer cell lines revealed that the compound induced a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction, as evidenced by increased annexin V staining.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

Answer:
The compound’s core structure, a tri-substituted imidazole, can be synthesized via cyclocondensation of substituted α-ketoamines or via oxidative methods using ammonium acetate and substituted benzils . For the sulfanyl-acetamide moiety, nucleophilic substitution between 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol and 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide is critical. Optimize yields by:

  • Using anhydrous potassium carbonate as a base to deprotonate the thiol group .
  • Conducting reactions in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours.
  • Purifying via ethanol recrystallization to remove unreacted starting materials .

Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?

Answer:

  • 1H/13C NMR : Assign signals for the imidazole ring (δ 7.2–7.8 ppm for aromatic protons) and trifluoromethyl group (δ ~120 ppm in 13C NMR) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve torsional angles (e.g., dihedral angles between the imidazole and 4-chlorophenyl groups) . Key metrics: R-factor < 0.05, wR2 < 0.15 .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with < 3 ppm error .

Advanced: How do stereochemical and conformational properties influence biological activity?

Answer:
The sulfanyl group’s orientation impacts binding to target proteins. For example:

  • Sulfoxide enantiomers (if oxidized) exhibit differential pharmacokinetics due to chiral recognition by enzymes . Resolve enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Dihedral angles between the imidazole and acetamide moieties (e.g., ~24.9° in analogs) affect molecular rigidity and receptor interactions . Use DFT calculations (B3LYP/6-31G*) to model low-energy conformers .

Advanced: How can researchers resolve contradictions between computational predictions and experimental biological data?

Answer:

  • Docking vs. Assay Discrepancies : If computational docking suggests high affinity but assays show low activity:
    • Verify compound purity via HPLC (>95%) .
    • Test for off-target effects using kinase profiling panels .
    • Re-examine protonation states (e.g., imidazole N-methylation reduces basicity) in docking simulations .
  • Crystallography vs. NMR : If bond lengths conflict, check for polymorphism (e.g., hydrate vs. anhydrous forms) or refine data with SHELX’s TWIN/BASF commands .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Substituent Variation : Replace 4-chlorophenyl with 4-fluorophenyl or 4-bromophenyl to assess halogen effects on lipophilicity (clogP) and target binding .
  • Bioisosteric Replacement : Substitute the sulfanyl group with sulfonyl or methylsulfinyl to modulate electron-withdrawing effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., acetamide carbonyl) and hydrophobic regions (trifluoromethyl group) .

Basic: How should researchers design in vitro assays to evaluate this compound’s biological activity?

Answer:

  • Enzyme Inhibition Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) for kinases or proteases.
    • Example: COX-1/2 inhibition assays with IC50 determination via colorimetric detection (e.g., Cayman Chemical kits) .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays with doxorubicin as a positive control .

Advanced: How can researchers address low solubility in aqueous buffers during formulation?

Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays .
  • Prodrug Design : Introduce phosphate or glycoside groups at the acetamide nitrogen to enhance hydrophilicity .
  • Nanoparticle Encapsulation : Load into PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation .

Basic: What databases or tools are recommended for accessing reliable physicochemical data?

Answer:

  • PubChem : For experimental/logP, pKa, and spectroscopic data (e.g., InChIKey: IQPASWKNUGLCJH) .
  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogs (e.g., C–S bond: ~1.78 Å) .
  • NIST Chemistry WebBook : Validate thermodynamic properties (e.g., enthalpy of formation) .

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